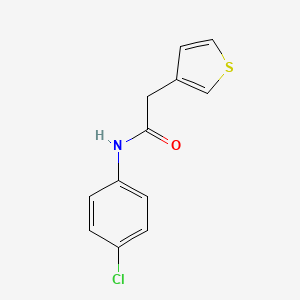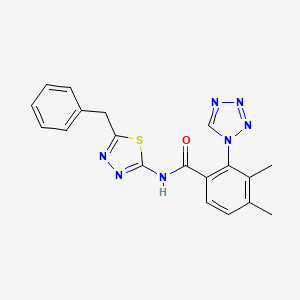
N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide is a chemical compound with the following structure:
C12H9ClNOS
. - It belongs to the class of acetamides and contains a chlorophenyl group and a thiophene ring.
- The compound’s systematic name describes its substituents: a 4-chlorophenyl group attached to the nitrogen atom and a thiophen-3-yl group attached to the carbonyl carbon.
- It may have applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide involves several steps. One common approach is the reaction between 4-chloroaniline and 3-thiopheneacetic acid chloride.
Reaction Conditions: The reaction typically occurs under acidic conditions, and the product is isolated through crystallization or column chromatography.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.
Chemical Reactions Analysis
Reactions: N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, acetic anhydride, and thionyl chloride are often used.
Major Products: The major products depend on the specific reaction, but they typically involve modifications of the chlorophenyl or thiophenyl groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity and explore novel reactions.
Biology: It might be used as a probe in biological studies due to its structural features.
Medicine: Investigations into potential pharmacological properties are ongoing.
Industry: It could find applications in materials science or organic synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other acetamides with aromatic substituents or heterocyclic rings.
Uniqueness: N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide’s unique combination of a chlorophenyl group and a thiophene ring sets it apart from related compounds.
Properties
Molecular Formula |
C12H10ClNOS |
|---|---|
Molecular Weight |
251.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C12H10ClNOS/c13-10-1-3-11(4-2-10)14-12(15)7-9-5-6-16-8-9/h1-6,8H,7H2,(H,14,15) |
InChI Key |
CQAYEIMBHVCHEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12162489.png)


![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B12162518.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12162526.png)

![(1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12162534.png)

![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162546.png)


![6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12162563.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162570.png)
![(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12162574.png)
